N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthothiazole ring fused with a nitrobenzo[b]thiophene moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth ofM. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Pharmacokinetics
Benzothiazole derivatives are generally soluble in ethanol, methanol, acetic acid, and dmso , which could potentially impact their bioavailability.
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthothiazole ring.
Introduction of the Nitro Group: Nitration of the benzo[b]thiophene ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves coupling the naphthothiazole and nitrobenzo[b]thiophene intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its antimicrobial properties.
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide: Studied for its potential therapeutic applications.
Uniqueness
N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of a naphthothiazole ring and a nitrobenzo[b]thiophene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c24-19(17-10-12-9-13(23(25)26)6-8-15(12)27-17)22-20-21-18-14-4-2-1-3-11(14)5-7-16(18)28-20/h1-4,6,8-10H,5,7H2,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSHSXJZDZGGFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.